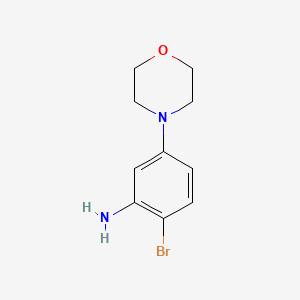

2-Bromo-5-(morpholin-4-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

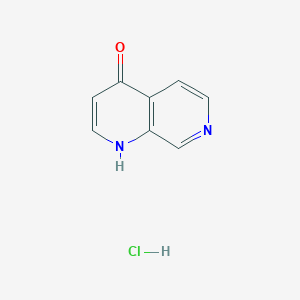

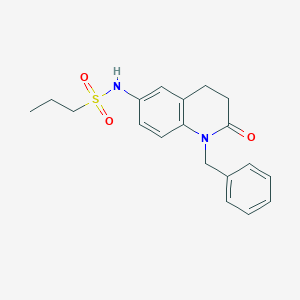

“2-Bromo-5-(morpholin-4-yl)aniline” is a chemical compound with the CAS Number: 1175948-78-3 . It has a molecular weight of 257.13 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of morpholines, which includes “2-Bromo-5-(morpholin-4-yl)aniline”, has been a subject of research. Amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-(4-morpholinyl)aniline . The InChI code for this compound is 1S/C10H13BrN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 .Chemical Reactions Analysis

The synthesis of morpholines often involves reactions with 1,2-amino alcohols and related compounds . Recent advances in the synthesis of morpholines have focused on stereoselective syntheses and the use of transition metal catalysis .Physical And Chemical Properties Analysis

“2-Bromo-5-(morpholin-4-yl)aniline” is a powder that is stored at room temperature . It has a molecular weight of 257.13 .Wissenschaftliche Forschungsanwendungen

Synthesis of α-bromoacrylic acid esters

2-Bromo-5-(morpholin-4-yl)aniline can be used in the synthesis of α-bromoacrylic acid esters. This is achieved through a convenient one-pot synthesis process . The α-bromoacrylic acid esters are then converted into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines .

Production of α-substituted propionates

Esters of α-halo β-amino acids, which can be synthesized using 2-Bromo-5-(morpholin-4-yl)aniline, are multifunctional compounds that are convenient for further functionalization and production of α-substituted propionates .

3. Synthesis of azido, amino, acetylthio, arylthio derivatives The halogen atom in the α-halo β-amino acid esters synthesized using 2-Bromo-5-(morpholin-4-yl)aniline can be replaced with nucleophilic agents to obtain azido, amino, acetylthio, arylthio, and other derivatives .

Nucleophilic aromatic substitution

2-Bromo-5-(morpholin-4-yl)aniline can be used in nucleophilic aromatic substitution reactions. For example, the bromine in 4-bromo-5-nitrophthalodinitrile can be substituted with the morpholine residue .

5. Synthesis of α-halo β-alkylamino acids esters The synthesis of α-halo β-alkylamino acids esters can be carried out using 2-Bromo-5-(morpholin-4-yl)aniline. This is achieved through the reaction of α-halo acrylates with primary or secondary amines .

Synthesis of N-aryl derivatives

While the synthesis of N-aryl derivatives is primarily achieved through other methods, the use of 2-Bromo-5-(morpholin-4-yl)aniline in the synthesis of α-halo β-alkylamino acids esters provides an effective access to these compounds .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXVNNLLJUTEPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(morpholin-4-yl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)

![N-methyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2399771.png)

![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)